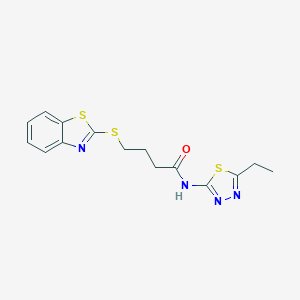![molecular formula C21H21N3O2 B299872 methyl 4-[4-(2-quinolinylcarbonyl)-1-piperazinyl]phenyl ether](/img/structure/B299872.png)
methyl 4-[4-(2-quinolinylcarbonyl)-1-piperazinyl]phenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[4-(2-quinolinylcarbonyl)-1-piperazinyl]phenyl ether is an organic compound with the molecular formula C21H21N3O2 This compound features a quinoline moiety attached to a piperazine ring, which is further connected to a phenyl ether group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[4-(2-quinolinylcarbonyl)-1-piperazinyl]phenyl ether typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Attachment of the Piperazine Ring: The quinoline derivative is then reacted with piperazine under reflux conditions to form the quinolinyl-piperazine intermediate.
Etherification: The final step involves the reaction of the quinolinyl-piperazine intermediate with methyl 4-bromophenyl ether in the presence of a base such as potassium carbonate to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[4-(2-quinolinylcarbonyl)-1-piperazinyl]phenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinolinyl-piperazine derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ether moiety, where the ether group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinolinyl-piperazine derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced quinolinyl-piperazine derivatives.
Substitution: Substituted phenyl ether derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[4-(2-quinolinylcarbonyl)-1-piperazinyl]phenyl ether has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of methyl 4-[4-(2-quinolinylcarbonyl)-1-piperazinyl]phenyl ether involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes. The piperazine ring enhances the compound’s binding affinity to various receptors and enzymes, modulating their activity. These interactions result in the compound’s observed biological effects, such as antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-[4-(2-pyridinylcarbonyl)-1-piperazinyl]phenyl ether
- Methyl 4-[4-(2-isoquinolinylcarbonyl)-1-piperazinyl]phenyl ether
- Methyl 4-[4-(2-benzimidazolylcarbonyl)-1-piperazinyl]phenyl ether
Uniqueness
Methyl 4-[4-(2-quinolinylcarbonyl)-1-piperazinyl]phenyl ether is unique due to its specific combination of the quinoline moiety with the piperazine ring and phenyl ether group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various scientific applications.
Eigenschaften
Molekularformel |
C21H21N3O2 |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-quinolin-2-ylmethanone |
InChI |
InChI=1S/C21H21N3O2/c1-26-18-9-7-17(8-10-18)23-12-14-24(15-13-23)21(25)20-11-6-16-4-2-3-5-19(16)22-20/h2-11H,12-15H2,1H3 |
InChI-Schlüssel |
RWRCIEZMFAGSLD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NC4=CC=CC=C4C=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


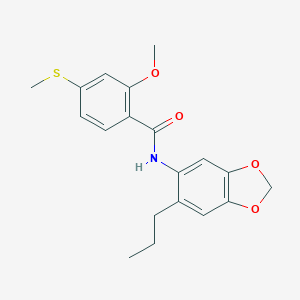
![4-[2-(4-Benzoyl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether](/img/structure/B299790.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B299791.png)
![Benzyl 1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethylcarbamate](/img/structure/B299792.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-1-piperidinesulfonamide](/img/structure/B299793.png)
![N-(spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-yl)-4-fluorobenzenesulfonamide](/img/structure/B299795.png)
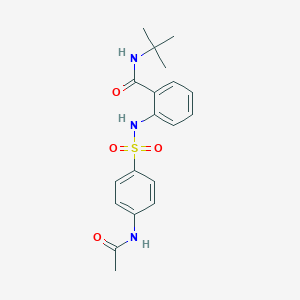
![4-{[4'-(1H-tetrazol-1-yl)biphenyl-4-yl]sulfonyl}morpholine](/img/structure/B299800.png)
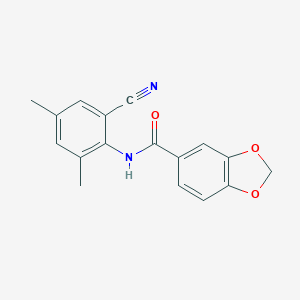
![4-[(2-anilino-2-oxoethyl)sulfanyl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B299805.png)
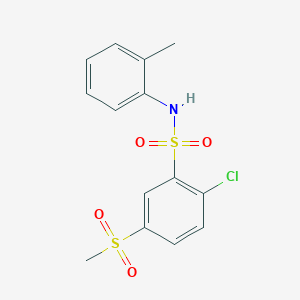
![1-(2,5-Dimethoxyphenyl)-2-({5-[(2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone](/img/structure/B299810.png)
![Ethyl 2-[5-(4-bromophenyl)-2-furyl]-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B299811.png)
